Demethyl Irbesartan

説明

Structure

3D Structure

特性

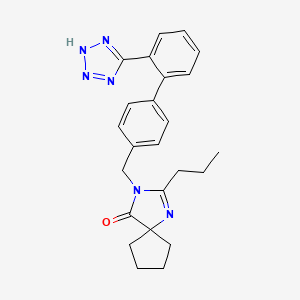

IUPAC Name |

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFZWKSLOSAXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Demethyl Irbesartan as a Reference Standard

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive, scientifically-grounded methodology for the synthesis, purification, and characterization of Demethyl Irbesartan. As a critical impurity and metabolite of the widely-used antihypertensive drug Irbesartan, a highly pure reference standard of this compound is essential for analytical method development, validation, and routine quality control in pharmaceutical manufacturing. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind strategic choices in reaction pathways, reagents, and analytical techniques. The protocols herein are designed to be self-validating, ensuring reproducibility and yielding a final compound of sufficient purity and characterization to serve as an authoritative reference standard.

Introduction: The Imperative for an Impurity Reference Standard

Irbesartan is a potent, non-peptide angiotensin II receptor antagonist that is highly effective in the management of hypertension.[1][] It functions by selectively blocking the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[][3] In the highly regulated environment of pharmaceutical production, the control of impurities is not merely a matter of quality but of patient safety and regulatory compliance. Process-related impurities and metabolites must be identified, quantified, and monitored.

To achieve this, analytical chemists require highly characterized, pure samples of these impurities, known as reference standards. This compound, a known process-related impurity, differs from the parent drug by the substitution of a propyl group for the n-butyl chain on the imidazoline core. The availability of a robustly synthesized and unequivocally characterized this compound reference standard is paramount for ensuring the quality and safety of Irbesartan active pharmaceutical ingredient (API) and its finished dosage forms.

This guide details a reliable synthetic route and the requisite analytical controls to produce this compound suitable for this critical purpose.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is logically approached by adapting established synthetic routes for Irbesartan itself. The core transformation in many industrial syntheses is the N-alkylation of the spiro-imidazoline heterocycle with an appropriately substituted biphenylmethyl bromide.[1][4] Our strategy, therefore, involves a convergent synthesis where two key intermediates are prepared separately and then coupled in the final steps.

Retrosynthetic Logic:

The target molecule, this compound, can be disconnected at the benzylic C-N bond, yielding the spiro-heterocycle (Intermediate I) and the biphenylmethyl moiety (Intermediate II) . The tetrazole ring on the biphenyl portion is typically protected during the alkylation step to prevent side reactions, most commonly with a trityl (triphenylmethyl) group, which can be cleanly removed under acidic conditions.

Overall Synthetic Pathway Diagram:

Caption: Convergent synthetic pathway for this compound.

Section 2: Synthesis of Key Intermediate I: 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one

This intermediate forms the core heterocyclic structure of the final molecule. It is constructed via a condensation reaction between 1-aminocyclopentane-1-carboxamide and butyryl chloride (the propyl-analogue equivalent of valeryl chloride used for Irbesartan).

Experimental Protocol

-

Reaction Setup: To a stirred solution of 1-aminocyclopentane-1-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂), add triethylamine (2.5 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add butyryl chloride (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The cyclization is typically driven by heating the intermediate amide with an acid catalyst or by using a dehydrating agent. A common industrial method involves heating in the presence of a strong acid like p-toluenesulfonic acid.

-

Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one as a solid.

Scientific Rationale

-

Choice of Base (Triethylamine): Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the acylation reaction. This prevents protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Temperature Control: The initial acylation is exothermic. Maintaining a low temperature minimizes potential side reactions and ensures controlled formation of the amide intermediate.

-

Inert Atmosphere: Prevents the introduction of atmospheric moisture, which could hydrolyze the highly reactive butyryl chloride.

Section 3: Core Synthesis via N-Alkylation and Deprotection

This phase involves the crucial C-N bond formation that links the two key intermediates, followed by the final deprotection step to yield the target compound.

Step 1: N-Alkylation (Coupling)

The nitrogen atom of the spiro-heterocycle is alkylated with the trityl-protected biphenyl bromide intermediate. The synthesis of this bromide intermediate, N-Trityl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole, is well-documented in patent literature and can be achieved via bromination of the corresponding methyl-biphenyl precursor followed by tetrazole formation and protection.[5][6]

Experimental Protocol

-

Reagent Charging: To a flask containing 2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one (Intermediate I, 1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Anion Formation: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation and formation of the nucleophilic anion.

-

Coupling: Add a solution of N-Trityl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (Intermediate II, 1.05 eq) in DMF dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring progress by HPLC.

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude Trityl-protected this compound.

Causality and Experimental Choices

-

Solvent (DMF): DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the ions generated, accelerating the Sₙ2 reaction rate.

-

Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the amide nitrogen of the heterocycle, creating a potent nucleophile for the subsequent alkylation. This ensures the reaction proceeds efficiently. An alternative, often used in industrial settings for safety and cost reasons, is a phase-transfer catalysis system with a strong aqueous base like KOH in a toluene/water mixture.[7]

Step 2: Trityl Deprotection

The final step is the removal of the acid-labile trityl protecting group from the tetrazole ring.

Experimental Protocol

-

Dissolution: Dissolve the crude product from the previous step in a mixture of methanol and tetrahydrofuran (THF).

-

Acidification: Add aqueous hydrochloric acid (e.g., 2N HCl) and heat the mixture to reflux (approx. 60-65 °C) for 2-4 hours. Monitor the deprotection by HPLC.

-

Neutralization and Isolation: After completion, cool the reaction mixture and adjust the pH to ~7-8 with a base (e.g., NaOH solution). A precipitate will form.

-

Filtration: Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove the trityl alcohol byproduct.

-

Purification: The crude solid is further purified by recrystallization from a suitable solvent system (e.g., acetone/n-hexane) to yield pure this compound.[8]

Workflow Diagram: From Coupling to Final Product

Caption: Experimental workflow for the final stages of synthesis.

Section 4: Analytical Characterization and Quality Control

For a compound to serve as a reference standard, its identity and purity must be rigorously established. A suite of orthogonal analytical techniques is required.

Table 1: Purity and Yield Data

| Parameter | Target Value |

| Overall Yield | 35-45% |

| Purity (by HPLC) | ≥ 99.5% (Area Normalization) |

| Melting Point | To be determined experimentally |

Table 2: Spectroscopic and Chromatographic Data for Structural Confirmation

| Technique | Expected Results for this compound (C₂₄H₂₆N₆O) |

| ¹H NMR | Characteristic peaks for aromatic protons (biphenyl system), benzylic CH₂, spiro-cyclopentane protons, and the N-propyl chain (triplet, sextet, triplet). |

| ¹³C NMR | Resonances corresponding to all 24 unique carbon atoms, including carbonyl, imine, spiro, aromatic, and aliphatic carbons. |

| Mass Spec (ESI+) | Calculated [M+H]⁺: 415.22. Found: 415.2 ± 0.1 Da. |

| HPLC-UV | A single major peak at the characteristic retention time under the specified method conditions.[9][10] |

| FT-IR (KBr) | Characteristic absorptions for N-H (tetrazole), C=O (amide), C=N (imidazoline), and aromatic C-H stretching. |

Note: NMR assignments should be confirmed using 2D techniques like COSY and HSQC for unequivocal structural elucidation, as described in literature for related impurities.[6]

Conclusion

This guide outlines a robust and reproducible synthesis of this compound. By following the detailed protocols and understanding the scientific rationale behind each step, researchers in drug development and quality control can reliably produce a high-purity reference standard. The comprehensive analytical characterization described is essential for qualifying the material for its intended use in validated analytical methods, thereby ensuring the ongoing quality, safety, and efficacy of Irbesartan drug products.

References

-

Synthesis of irbesartan. (n.d.). Academia.edu. Retrieved January 25, 2026, from [Link]

- Bernhart, C., et al. (2005). Process for preparing irbesartan. Google Patents (WO2005113518A1).

-

Rao, V. V., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111. Retrieved January 25, 2026, from [Link]

-

Patel, P., et al. (2018). Method Development and Validation of Irbesartan by RP-HPLC Method. JETIR, 5(8). Retrieved January 25, 2026, from [Link]

-

Chando, T. J., et al. (1998). Biotransformation of irbesartan in man. Drug Metabolism and Disposition, 26(5), 408-417. Retrieved January 25, 2026, from [Link]

-

Hasim, N., et al. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research, 2(4), 740-746. Retrieved January 25, 2026, from [Link]

- A kind of synthetic method of irbesartan. (2018). Google Patents (CN108276389B).

- Nudelman, A., et al. (2006). Synthesis of irbesartan. Google Patents (US7019148B2).

-

Satyanarayana, B., et al. (2007). Synthesis and characterization of Irbesartan impurities. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Satyanarayana, B., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Heterocyclic Communications, 13(4), 223-228. Retrieved January 25, 2026, from [Link]

-

Rádl, S., et al. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56, 559-565. Retrieved January 25, 2026, from [Link]

-

Der Pharma Chemica. (2023). Quantitative Analysis of Irbesartan in Pharmaceutical Formulation Using MBTH Reagent. Der Pharma Chemica, 15(1), 1-5. Retrieved January 25, 2026, from [Link]

- Synthesis method of irbesartan impurity. (2014). Google Patents (CN103787999A).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. WO2005113518A1 - Process for preparing irbesartan - Google Patents [patents.google.com]

- 5. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Synthesis of irbesartan [academia.edu]

- 8. CN103787999A - Synthesis method of irbesartan impurity - Google Patents [patents.google.com]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

Demystifying Demethyl Irbesartan: A Technical Guide for Researchers

An In-Depth Examination of a Key Irbesartan-Related Compound for Drug Development Professionals

Introduction: The Significance of Demethyl Irbesartan

This compound, a primary metabolite and process-related impurity of the widely prescribed antihypertensive drug Irbesartan, represents a molecule of significant interest to researchers, scientists, and professionals in drug development. Understanding its chemical properties, synthesis, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of Irbesartan formulations. This technical guide provides a comprehensive overview of this compound, offering insights into its fundamental characteristics and the methodologies for its study.

Physicochemical Properties and Identification

This compound is structurally similar to its parent compound, Irbesartan, differing by the absence of a methyl group on the butyl side chain. This subtle structural modification results in distinct physicochemical properties that are crucial for its identification and separation.

| Property | Value | Source |

| CAS Number | 158778-58-6 | [][2] |

| Molecular Formula | C₂₄H₂₆N₆O | [][2] |

| Molecular Weight | 414.51 g/mol | [2] |

| IUPAC Name | 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | [2] |

| Synonyms | Irbesartan Impurity (this compound) | [] |

The Genesis of this compound: Metabolism and Synthesis

This compound emerges from two primary pathways: as a metabolic byproduct of Irbesartan in the body and as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API).

Metabolic Pathway

Irbesartan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 through oxidation.[3] While some sources suggest Irbesartan has no known active metabolites, the presence of this compound as a related substance indicates it is a product of this metabolic process. The enzymatic action of CYP2C9 can lead to the demethylation of the butyl side chain of Irbesartan, yielding this compound.

Sources

An In-Depth Technical Guide to the Biological Activity of Irbesartan and its Metabolites

Foreword: The Principle of Active Moiety vs. Metabolic Contribution

In the landscape of pharmacokinetics and pharmacodynamics, the biotransformation of a parent drug into its metabolites can be a critical determinant of its overall therapeutic effect and safety profile. For some medications, such as the angiotensin II receptor blocker (ARB) losartan, a significant portion of the antihypertensive activity is attributable to an active metabolite (E-3174). Conversely, other drugs are designed to be the primary active entity, with metabolism leading to compounds of negligible or no pharmacological activity. This guide delves into the biological activity profile of irbesartan and its metabolites, providing a comprehensive examination for researchers, scientists, and drug development professionals. Our focus will be on the experimental evidence that defines the distinct roles of the parent compound and its metabolic products, underscoring the principle that not all metabolites are created equal.

Irbesartan: Pharmacological Profile of the Parent Compound

Irbesartan is a potent and highly selective non-peptide antagonist of the angiotensin II type 1 (AT₁) receptor.[1] Its primary mechanism of action involves blocking the binding of angiotensin II to the AT₁ receptor, which is found in various tissues, including vascular smooth muscle and the adrenal gland.[] This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[]

A key characteristic of irbesartan is that it does not require biotransformation to exert its pharmacological effect.[1][3] It is administered as an orally active agent, and its high affinity for the AT₁ receptor is a primary determinant of its antihypertensive efficacy.[4] Studies have shown that irbesartan has a much greater affinity (over 8500-fold) for the AT₁ receptor compared to the AT₂ receptor.[5]

The antihypertensive effects of irbesartan are well-documented in both preclinical and clinical studies. In conscious, sodium-depleted cynomolgus monkeys, irbesartan (also known by its research code SR 47436) demonstrated a potent, dose-dependent hypotensive effect.[6][7] Clinical trials in patients with hypertension have consistently shown significant reductions in blood pressure over a 24-hour period with once-daily dosing.[1] Beyond its primary antihypertensive action, irbesartan has also been shown to offer nephroprotective benefits in patients with type 2 diabetes and hypertension, an effect that may be partly independent of its blood pressure-lowering capabilities.[8]

The Metabolic Fate of Irbesartan: Pathways and Resultant Compounds

Following administration, irbesartan undergoes metabolism primarily in the liver through oxidation and glucuronidation.[8] The major enzyme responsible for the oxidative metabolism of irbesartan is cytochrome P450 2C9 (CYP2C9), with a negligible contribution from CYP3A4.[5][9]

A comprehensive study on the biotransformation of irbesartan in humans has identified eight distinct metabolites in urine.[10] These metabolites are the result of various modifications to the parent irbesartan molecule, including:

-

Glucuronidation: Formation of a tetrazole N₂-β-glucuronide conjugate. This is the primary circulating metabolite.[3]

-

Oxidation of the butyl side chain: This leads to a monohydroxylated metabolite (ω-1 oxidation) and further oxidation to a keto metabolite or a carboxylic acid metabolite.[10]

-

Oxidation of the spirocyclopentane ring: This results in two different monohydroxylated metabolites.[10]

-

Combined oxidation: Formation of a diol (oxidation of both the butyl side chain and the spirocyclopentane ring) and a keto-alcohol.[10]

The following diagram illustrates the primary metabolic pathways of irbesartan.

Caption: Primary metabolic pathways of Irbesartan.

Biological Activity of Irbesartan Metabolites: An Evidence-Based Assessment

Plasma Concentrations of Metabolites

A key piece of evidence for the lack of pharmacological contribution from the metabolites is their low concentration in plasma relative to the parent drug. Following the administration of radiolabeled irbesartan to healthy male volunteers, the predominant drug-related component in plasma was unchanged irbesartan, accounting for 76-88% of the plasma radioactivity.[10] Crucially, none of the identified metabolites exceeded 9% of the plasma radioactivity.[10] This indicates that the systemic exposure to any single metabolite is substantially lower than that of the active parent compound.

| Compound | Relative Abundance in Plasma |

| Irbesartan (Unchanged) | 76 - 88% |

| Individual Metabolites | < 9% each |

Data sourced from "Biotransformation of irbesartan in man"[10]

Pharmacological Inactivity

The workflow for assessing the biological activity of drug metabolites typically involves a series of in vitro and in vivo assays, as depicted below.

Caption: General workflow for assessing metabolite activity.

Experimental Methodologies for Determining Metabolite Activity

For the benefit of researchers designing similar studies, the following are detailed protocols for key experiments used to assess the biological activity of angiotensin II receptor antagonists and their metabolites.

Objective: To determine the binding affinity (Kᵢ) of irbesartan and its metabolites for the AT₁ receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human AT₁ receptor (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a radiolabeled AT₁ receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

-

Add increasing concentrations of unlabeled irbesartan or one of its metabolites (the competitor).

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Causality and Interpretation: A high Kᵢ value for a metabolite compared to the parent drug indicates significantly lower binding affinity for the AT₁ receptor, suggesting it is less likely to be pharmacologically active at this target.

Objective: To assess the effect of irbesartan metabolites on blood pressure in a relevant animal model.

Protocol:

-

Animal Model:

-

Use a well-established model of hypertension, such as the spontaneously hypertensive rat (SHR).

-

Acclimate the animals to the housing conditions and handling procedures.

-

-

Surgical Implantation (for continuous monitoring):

-

Anesthetize the rats and surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct and continuous measurement of arterial blood pressure and heart rate.

-

Allow for a post-operative recovery period.

-

-

Drug Administration:

-

Administer irbesartan (as a positive control), vehicle (as a negative control), or an irbesartan metabolite to the rats via an appropriate route (e.g., oral gavage).

-

Use a range of doses for the metabolites, including those that would result in plasma concentrations significantly higher than what is observed in humans.

-

-

Data Collection and Analysis:

-

Continuously record systolic blood pressure, diastolic blood pressure, and heart rate before and after drug administration.

-

Analyze the data to determine the magnitude and duration of any changes in blood pressure compared to the vehicle control.

-

Causality and Interpretation: The absence of a significant change in blood pressure following the administration of a metabolite, even at high doses, provides strong evidence for its lack of in vivo pharmacological activity.

Pleiotropic Effects and Off-Target Considerations

While the primary pharmacological activity of irbesartan is AT₁ receptor blockade, research has explored other potential biological effects. Some studies have suggested that irbesartan may have beneficial effects on glucose and lipid metabolism, potentially through the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[][11]

It is important to consider that even if metabolites are inactive at the primary target (AT₁ receptor), they could potentially interact with other biological targets. However, the available evidence for irbesartan suggests that its metabolites do not have any known significant off-target activities that contribute to its therapeutic or adverse effect profile. One study investigated the inhibitory effects of several ARBs, including irbesartan, on the metabolism of arachidonic acid by CYP2C8, noting a concentration-dependent inhibition.[12] However, the clinical significance of this finding with respect to irbesartan's metabolites, which are present at low concentrations, is likely minimal.

Conclusion: A Clear Case of a Dominant Parent Compound

The comprehensive body of evidence from metabolic profiling, pharmacokinetic studies, and preclinical and clinical assessments firmly establishes that irbesartan is the primary contributor to its therapeutic effects. Its metabolites, formed through well-characterized pathways involving CYP2C9 and glucuronidation, are present at low systemic concentrations and are considered pharmacologically inactive.[3][5][10]

For researchers and drug development professionals, the case of irbesartan serves as an excellent example of a drug that does not rely on metabolic activation for its efficacy. This characteristic contributes to its predictable pharmacokinetic and pharmacodynamic profile. Future research in this area could focus on further delineating any potential minor biological activities of the metabolites at very high concentrations or investigating their potential as biomarkers of drug exposure or metabolism. However, from a therapeutic standpoint, the biological activity of irbesartan is overwhelmingly attributable to the parent molecule itself.

References

-

AVAPRO (irbesartan) tablets label. (2011). US Food and Drug Administration. Retrieved from [Link]

-

Irbesartan. (n.d.). PubChem. Retrieved from [Link]

-

Croom, K. F., & Keating, G. M. (2005). Irbesartan: a review of its use in the management of hypertension and diabetic nephropathy. Drugs, 65(17), 2149-2172. Available at: [Link]

-

Avapro (irbesartan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

-

Chando, T. J., Everett, D. W., Kahle, A. D., Starrett, A. M., Vachharajani, N., & Gatto, G. J. (1998). Biotransformation of irbesartan in man. Drug metabolism and disposition, 26(5), 408–417. Available at: [Link]

-

Gillis, J. C., & Markham, A. (1997). Irbesartan. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in the management of hypertension. Drugs, 54(6), 885–902. Available at: [Link]

-

Todoroki, K., et al. (2013). Effects of Angiotensin II Receptor Blockers on Metabolism of Arachidonic Acid via CYP2C8. Biological & Pharmaceutical Bulletin, 36(8), 1345-1349. Available at: [Link]

-

Sica, D., et al. (1997). The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations. American journal of hypertension, 10(12_Pt_2), 241S–247S. Available at: [Link]

-

Parhofer, K. G., et al. (2008). Effect of the angiotensin receptor blocker irbesartan on metabolic parameters in clinical practice: the DO-IT prospective observational study. Cardiovascular diabetology, 7, 36. Available at: [Link]

-

Sica, D. A. (1999). The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations. The American journal of hypertension, 12(12 Pt 2), 241S–247S. Available at: [Link]

-

Cazaubon, C., et al. (1993). Pharmacological study of SR 47436, a non-peptide angiotensin II AT1-receptor antagonist, in conscious monkeys. Journal of hypertension, 11(8), 847–854. Available at: [Link]

-

Gall, J. Y., et al. (1994). A pharmacodynamic study of SR 47436, a selective AT1 receptor antagonist, on blood pressure in conscious cynomolgus monkeys. British journal of pharmacology, 112(3), 833–838. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological study of SR 47436, a non-peptide angiotensin II AT1-receptor antagonist, in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacodynamic study of SR 47436, a selective AT1 receptor antagonist, on blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Biotransformation of irbesartan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the angiotensin receptor blocker irbesartan on metabolic parameters in clinical practice: the DO-IT prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Angiotensin II Receptor Blockers on Metabolism of Arachidonic Acid via CYP2C8 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. Process-related impurities, those chemical entities that arise during the synthesis of an active pharmaceutical ingredient (API), present a unique challenge. They are silent witnesses to the chemical journey of a drug molecule, and their presence, if not understood and controlled, can have significant consequences. This guide delves into one such process-related impurity in the manufacturing of the widely used antihypertensive drug, Irbesartan. We will provide a comprehensive examination of Demethyl Irbesartan, from its molecular identity to the strategies for its control, offering a blend of established knowledge and practical insights for the discerning scientist.

Introduction to Irbesartan and the Significance of Impurity Profiling

Irbesartan is a potent, long-acting, and selective angiotensin II receptor antagonist, pivotal in the management of hypertension. Its mechanism of action involves the blockade of the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The synthesis of a complex molecule like Irbesartan is a multi-step process, and like any chemical synthesis, it is not without the potential for the formation of closely related but unintended molecules.

The International Council for Harmonisation (ICH) guidelines, along with national pharmacopeias, mandate the stringent control of impurities in drug substances and products.[1] Impurity profiling is a critical component of the drug development process, ensuring that any compound present, other than the API, is identified, quantified, and assessed for its potential impact on safety and efficacy.

Unveiling this compound: A Process-Related Impurity

This compound is a known process-related impurity of Irbesartan. Structurally, it is the N-demethylated analogue of Irbesartan, where the butyl group on the imidazole ring is replaced by a hydrogen atom.

Chemical Structure of Irbesartan and this compound

| Compound | Chemical Structure |

| Irbesartan | |

| This compound |

This seemingly minor structural modification can arise from specific conditions or starting materials used during the synthesis of Irbesartan.

The Genesis of an Impurity: Postulated Formation Pathway of this compound

While the precise, documented mechanism for the formation of this compound as a process-related impurity is not extensively published, a logical scientific inference can be drawn from the known synthesis of Irbesartan. The final step in many synthetic routes for Irbesartan involves the alkylation of a tetrazole-containing intermediate with a butyl group.

A potential pathway for the formation of this compound could be an incomplete reaction or a side reaction where the precursor to the butylated imidazole ring either fails to be alkylated or undergoes demethylation under certain process conditions. For instance, the presence of certain reagents or prolonged exposure to high temperatures could potentially favor the formation of the demethylated analogue.

The following diagram illustrates a simplified conceptual pathway highlighting the critical step where this compound could potentially be formed.

Caption: Conceptual flowchart of a potential formation point for this compound during Irbesartan synthesis.

Regulatory Landscape and Pharmacopeial Standards

The control of impurities is a critical regulatory requirement. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established limits for impurities in Irbesartan.[2][3] While this compound may not be listed as a named impurity with a specific limit, it falls under the category of "unspecified impurities" or "any other impurity."

According to the USP general chapter <476> on Organic Impurities in Drug Substances and Drug Products, there are established thresholds for reporting, identification, and qualification of impurities.[4][5] The European Pharmacopoeia's general monograph 2034, "Substances for pharmaceutical use," also outlines similar principles.[3][6]

Typical Pharmacopeial Limits for Unspecified Impurities in an API:

| Parameter | Threshold |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | ≥ 0.10% |

| Qualification Threshold | ≥ 0.15% |

It is imperative for manufacturers to ensure that the level of this compound, and any other unspecified impurity, is maintained below these stringent limits to ensure compliance and product quality.

Analytical Control: A Validated HPLC-UV Method for Quantification

The accurate quantification of this compound requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[7][8][9][10][11]

Below is a detailed, field-proven HPLC protocol for the separation and quantification of Irbesartan and its related substances, including this compound.

Experimental Protocol: HPLC-UV Analysis of Irbesartan and this compound

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of Methanol and Water (pH adjusted to 2.8 with phosphoric acid) in a ratio of 80:20 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 209 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Irbesartan and this compound reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Irbesartan drug substance or a powdered tablet sample in the mobile phase to achieve a target concentration within the linear range of the method.

4. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key system suitability parameters include:

-

Tailing factor: Should be ≤ 2.0 for both peaks.

-

Theoretical plates: Should be ≥ 2000 for both peaks.

-

Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.

5. Analysis and Calculation: Inject the sample solution and identify the peaks of Irbesartan and this compound based on their retention times compared to the standard. The amount of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100

This method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Toxicological Assessment: A Risk-Based Perspective

Furthermore, the toxicological profiles of related biphenyl and tetrazole compounds have been studied.[12][13][14] Some biphenyl metabolites have been shown to have potential genotoxic effects.[12] Given these considerations, and in the absence of specific safety data, the control of this compound to the stringent levels mandated by pharmacopeias for unspecified impurities is a scientifically sound and necessary precaution to ensure patient safety.

Proactive Control: Strategies for Minimizing this compound Formation

The most effective approach to controlling a process-related impurity is to prevent its formation in the first place. A thorough understanding of the Irbesartan synthesis process is key to developing a robust control strategy.

Key Control Strategies:

-

Raw Material Control: Scrutinize the quality of starting materials and reagents. Ensure that the precursors to the butylated imidazole ring are of high purity and do not contain pre-existing demethylated analogues.

-

Process Parameter Optimization:

-

Temperature: Carefully control the reaction temperature during the alkylation step. Lower temperatures may disfavor the formation of by-products.

-

Reaction Time: Optimize the reaction time to ensure complete alkylation without allowing for potential degradation or side reactions.

-

Reagent Stoichiometry: Use the appropriate molar ratio of the butylating agent to the substrate to drive the reaction to completion.

-

-

In-Process Controls (IPCs): Implement in-process monitoring using techniques like HPLC to track the progress of the reaction and the formation of any impurities. This allows for real-time adjustments to the process if necessary.

-

Purification Procedures: Develop and validate effective purification methods, such as recrystallization or chromatography, to remove any this compound that may have formed.

The following diagram illustrates the logical flow of a comprehensive control strategy.

Caption: A multi-faceted approach to controlling this compound in the manufacturing of Irbesartan.

Conclusion: A Commitment to Quality and Safety

The case of this compound in Irbesartan serves as a salient reminder of the intricate challenges and profound responsibilities inherent in pharmaceutical manufacturing. While it may be an "unspecified" impurity in the pharmacopeial sense, its potential impact necessitates a proactive and scientifically rigorous approach to its control. By understanding its potential formation, implementing robust analytical methods for its detection, and establishing stringent process controls, drug manufacturers can ensure the consistent production of high-quality Irbesartan that meets the highest standards of safety and efficacy. This commitment to quality is, and must always be, the guiding principle of the pharmaceutical industry.

References

-

United States Pharmacopeia and National Formulary (USP-NF). General Chapter <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]

-

Method Development and Validation of Irbesartan by RP-HPLC. ResearchGate. Available at: [Link]

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Identification of Some Impurities of Irbesartan. ResearchGate. Available at: [Link]

- A kind of method for efficiently preparing Irbesartan impurity A. Google Patents.

-

Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. Available at: [Link]

-

Proposed mechanism of the degradation of irbesartan by formaldehyde. ResearchGate. Available at: [Link]

-

Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Available at: [Link]

-

CPMP guideline on control of impurities of pharmacopoeia General Monograph. European Medicines Agency. Available at: [Link]

-

Biphenyl tetrazole-thiazolidinediones as novel bacterial peptide deformylase inhibitors: Synthesis, biological evaluations and molecular docking study. National Center for Biotechnology Information. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN IN PHARMACEUTICAL DOSAGE FORM. Pharmacophore. Available at: [Link]

-

Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. ResearchGate. Available at: [Link]

-

The European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

- Synthesis method of irbesartan impurity. Google Patents.

-

Method Development and Validation of Irbesartan by RP-HPLC Method. JETIR. Available at: [Link]

-

An improved and efficient synthesis of Irbesartan, an antihypertensive drug. ACG Publications. Available at: [Link]

-

Control of impurities of pharmacopoeial substances. European Medicines Agency. Available at: [Link]

-

Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology. Available at: [Link]

-

Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. National Center for Biotechnology Information. Available at: [Link]

-

CONTROL OF ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]

- Process for the preparation of irbesartan. Google Patents.

-

Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. ECA Academy. Available at: [Link]

-

Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. usp.org [usp.org]

- 2. uspnf.com [uspnf.com]

- 3. edqm.eu [edqm.eu]

- 4. uspnf.com [uspnf.com]

- 5. Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs - ECA Academy [gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. ajpaonline.com [ajpaonline.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. jetir.org [jetir.org]

- 11. rjstonline.com [rjstonline.com]

- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biphenyl tetrazole-thiazolidinediones as novel bacterial peptide deformylase inhibitors: Synthesis, biological evaluations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Irbesartan and the Nature of Demethyl Irbesartan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the in vitro metabolism of Irbesartan, a widely prescribed angiotensin II receptor antagonist. As Senior Application Scientists, our goal is to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. We will delve into the primary metabolic pathways of Irbesartan, with a particular focus on its oxidative metabolism, and clarify the identity and significance of "Demethyl Irbesartan."

Introduction to Irbesartan: Pharmacology and Metabolic Significance

Irbesartan is a potent, long-acting, and selective antagonist of the angiotensin II type 1 (AT1) receptor, pivotal in the management of hypertension.[1][2] It effectively lowers blood pressure by inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[] Unlike some other sartans, Irbesartan does not require biotransformation for its pharmacological activity.[4] However, understanding its metabolic fate is crucial for predicting potential drug-drug interactions, assessing inter-individual variability in patient response, and ensuring the safety and efficacy of the drug. The liver is the primary site of Irbesartan metabolism, where it undergoes both Phase I oxidation and Phase II glucuronidation.[4][5]

The Metabolic Landscape of Irbesartan

Irbesartan is metabolized in the liver to several metabolites, with the two primary pathways being glucuronide conjugation and oxidation.[5] Following oral administration, approximately 20% of the dose is recovered in the urine and the remainder in the feces, as both unchanged drug and its metabolites.[][5] While a glucuronide conjugate is a major circulating metabolite, the oxidative metabolites are also significant.[4][5]

The Central Role of Cytochrome P450 2C9 (CYP2C9) in Oxidative Metabolism

In vitro studies using human liver microsomes have unequivocally identified CYP2C9 as the principal enzyme responsible for the oxidative metabolism of Irbesartan.[2][5][6] The contribution of other CYP isoforms, such as CYP3A4, is considered negligible.[4][5] This specificity for CYP2C9 has important clinical implications, as genetic polymorphisms in the CYP2C9 gene can influence the pharmacokinetics of Irbesartan.[7] For instance, individuals carrying the CYP2C93 allele may exhibit higher plasma concentrations of the drug.[7]

The oxidative metabolism of Irbesartan by CYP2C9 leads to the formation of several hydroxylated and further oxidized metabolites.[2][5] These oxidative metabolites are generally considered to be pharmacologically inactive.[][5] Studies have identified multiple oxidative metabolites in human urine, including:

-

A monohydroxylated metabolite from the oxidation of the butyl side chain (omega-1 oxidation).[5]

-

Two different monohydroxylated metabolites resulting from the oxidation of the spirocyclopentane ring.[5]

-

A diol formed from the oxidation of both the butyl side chain and the spirocyclopentane ring.[5]

-

A keto metabolite from the further oxidation of the omega-1 monohydroxy metabolite.[5]

-

A carboxylic acid metabolite resulting from the oxidation of the terminal methyl group of the butyl side chain.[5]

Unraveling the Identity of "this compound"

The term "this compound" suggests a metabolite formed by the removal of a methyl group from the parent drug. Based on the structure of Irbesartan, this would imply the conversion of the n-butyl side chain to a propyl side chain.

Chemical Structure of this compound

This compound has the chemical name 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one and a molecular formula of C₂₄H₂₆N₆O.[8][9]

While the name is suggestive of a metabolic product, "this compound" is primarily documented as a process-related impurity that can arise during the synthesis of Irbesartan.[9] It is commercially available as a reference standard for analytical purposes, such as in the development and validation of methods for quality control of the active pharmaceutical ingredient (API).[9]

The available scientific literature on Irbesartan's metabolism does not prominently feature demethylation of the butyl side chain as a significant metabolic pathway.[5][10] The major oxidative pathways involve hydroxylation and carboxylation.[5] Therefore, while the formation of this compound as a minor, less-studied metabolite cannot be entirely ruled out, its primary relevance in the context of drug development and quality control is as a synthetic impurity.

In Vitro Protocol for Studying the Oxidative Metabolism of Irbesartan

To investigate the formation of the established oxidative metabolites of Irbesartan, a well-controlled in vitro experiment using human liver microsomes (HLMs) is the gold standard. HLMs are subcellular fractions of the liver that are rich in CYP enzymes.[11]

Materials and Reagents

-

Irbesartan

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

-

Internal Standard (IS) for analytical quantification (e.g., another sartan not present in the study)

-

Purified water

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism study of Irbesartan using human liver microsomes.

Caption: Experimental workflow for the in vitro metabolism of Irbesartan.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of Irbesartan in a suitable solvent (e.g., DMSO or Methanol) at a high concentration (e.g., 10 mM).

-

On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath. Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, add the diluted human liver microsomes and the Irbesartan working solution (diluted from the stock to achieve the desired final concentration in the incubation mixture).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol (typically 2-3 times the incubation volume) containing the internal standard. This step serves to stop the enzymatic reaction and precipitate the microsomal proteins.

-

Vortex the samples vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Self-Validating Controls

To ensure the integrity of the experiment, the following controls should be included:

-

Time-zero control: Terminate the reaction immediately after adding the NADPH regenerating system to account for any non-enzymatic degradation.

-

No-NADPH control: Incubate Irbesartan with microsomes for the longest time point without the NADPH regenerating system to confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated).

-

Heat-inactivated microsomes: Use microsomes that have been heat-inactivated prior to the experiment to demonstrate that the observed metabolism is enzymatic.

Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Irbesartan and its metabolites due to its high specificity and sensitivity.[9]

-

Chromatography: A C18 reverse-phase column is typically used for the separation of Irbesartan and its metabolites.[9] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[9]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Irbesartan, its known metabolites, and the internal standard to ensure accurate quantification.

Data Presentation and Interpretation

The results of the in vitro metabolism study can be summarized in a table to facilitate comparison and interpretation.

| Parameter | Recommended Value/Condition | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic activity of the human population. |

| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | Ensures sufficient enzyme concentration for detectable metabolism. |

| Irbesartan Concentration | 1 - 10 µM | A concentration range around the Km value can be used for kinetic studies.[2] |

| Cofactor | NADPH Regenerating System | Provides a sustained supply of NADPH required for CYP enzyme activity. |

| Incubation Temperature | 37°C | Mimics physiological temperature. |

| Incubation Time | 0 - 60 minutes | Allows for the determination of the rate of metabolism. |

| Reaction Termination | Cold Acetonitrile/Methanol + IS | Efficiently stops the reaction and precipitates proteins for clean sample analysis. |

| Analytical Method | LC-MS/MS | Provides the necessary sensitivity and selectivity for quantification. |

From the time-course experiment, the rate of disappearance of Irbesartan and the rate of formation of its metabolites can be determined. This data can be used to calculate key pharmacokinetic parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The in vitro metabolism of Irbesartan is primarily driven by CYP2C9, leading to the formation of several inactive oxidative metabolites. A thorough understanding of this process is essential for drug development professionals. The term "this compound" refers to a molecule that is structurally related to Irbesartan but is primarily recognized as a process-related impurity rather than a significant metabolite. The experimental protocol and analytical methods described in this guide provide a robust framework for researchers to study the in vitro metabolism of Irbesartan and to accurately characterize its metabolic profile.

References

-

U.S. Food and Drug Administration. AVAPRO (irbesartan) tablets, for oral use. Accessdata.fda.gov. 2017. Available at: [Link].

- Chando, T. J., Everett, D. W., & Ni, L. (1998). Biotransformation of irbesartan in man. Drug Metabolism and Disposition, 26(5), 408-417.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3749, Irbesartan. PubChem. Available at: [Link].

-

Chando, T. J., Everett, D. W., & Ni, L. (1998). Biotransformation of irbesartan in man. PubMed. Available at: [Link].

- Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Irbesartan. Journal of Pharmacology and Toxicology, 2(3), 238-247.

- Sica, D. A. (1999). The New Angiotensin II Receptor Antagonist, Irbesartan: Pharmacokinetic and Pharmacodynamic Considerations. American Journal of Hypertension, 12(S2), 21S-27S.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44285267, this compound. PubChem. Available at: [Link].

- Rao, G. K., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug.

- Sica, D., & Gehr, T. W. (1998). Role of cytochrome P-4502C9 in irbesartan oxidation by human liver microsomes. Journal of Pharmacy and Pharmacology, 50(6), 643-648.

- Zhang, W., et al. (2005). CYP2C9*3 allelic variant is associated with metabolism of irbesartan in Chinese population. European Journal of Clinical Pharmacology, 61(8), 577-582.

- Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.4.1-7.4.21.

- In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists. (2000). European Journal of Clinical Pharmacology, 56(8), 617-622.

- Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investig

- Chronomodulated drug delivery system of Irbesartan: Formulation and development using Desing of Experiment (DoE). (2017). Journal of Drug Delivery Science and Technology, 41, 234-243.

- Potential herb–drug interactions between anti-COVID-19 drugs and traditional Chinese medicine. (2022). Acta Pharmaceutica Sinica B, 12(1), 1-20.

- Wani, T. A., et al. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of Food and Drug Analysis, 23(3), 569-576.

- Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(3), 62.

-

GVK BIO. LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. Aragen Life Sciences. 2016. Available at: [Link].

- Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen.

- LC-MS/MS ASSAY FOR IRBESARTAN IN HUMAN PLASMA USING SOLID PHASE EXTRACTION TECHNIQUE: A PHARMACOKINETIC STUDY. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 418-423.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Role of cytochrome P-4502C9 in irbesartan oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Biotransformation of irbesartan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8080670B2 - Process for the preparation of irbesartan - Google Patents [patents.google.com]

- 8. This compound | C24H26N6O | CID 44285267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (158778-58-6) for sale [vulcanchem.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

Discovery and identification of Demethyl Irbesartan

An In-depth Technical Guide to the Discovery and Identification of Demethyl Irbesartan

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the discovery, isolation, and structural elucidation of this compound, a principal metabolite of the angiotensin II receptor antagonist, Irbesartan. Designed for researchers, medicinal chemists, and analytical scientists in the field of drug development, this document moves beyond mere procedural descriptions to offer a rationale-driven narrative, emphasizing the "why" behind the "how" of each experimental step.

Introduction: The Clinical and Regulatory Significance of Irbesartan and Its Metabolites

Irbesartan is a widely prescribed antihypertensive agent that functions by selectively blocking the AT1 angiotensin II receptor, thereby mitigating the vasoconstrictive effects of angiotensin II and reducing blood pressure. The metabolic fate of any xenobiotic is of paramount importance in drug development, as metabolites can exhibit their own pharmacological activity, contribute to off-target toxicity, or serve as biomarkers of drug exposure and metabolism.

The identification and characterization of drug metabolites are not merely academic exercises; they are mandated by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies require a thorough understanding of a drug's metabolic profile to ensure patient safety and to assess the potential for drug-drug interactions. This compound, as a significant circulating metabolite, falls squarely within this regulatory purview, necessitating its unambiguous identification and quantification.

The Discovery Funnel: From Metabolic Screening to Putative Identification

The journey to identifying this compound begins with a broad-based screening to map the metabolic pathways of the parent drug, Irbesartan. This process typically follows a tiered approach, starting with in-vitro systems and progressing to in-vivo models.

In-Vitro Metabolism: Probing Biotransformation Pathways

The initial exploration of Irbesartan's metabolism is most efficiently conducted using in-vitro systems that recapitulate the enzymatic machinery of the liver, the primary site of drug metabolism.

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Incubating Irbesartan with HLMs in the presence of necessary cofactors (e.g., NADPH) provides the first glimpse into its potential oxidative metabolites.

-

Hepatocytes: Whole liver cells offer a more complete metabolic picture, incorporating both Phase I and Phase II (conjugative) metabolic pathways.

The analytical workflow for these in-vitro studies is designed for high-throughput screening, with the primary goal of detecting novel metabolic products.

Caption: High-level workflow for in-vitro metabolic screening of Irbesartan.

During this stage, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical workhorse. By comparing the chromatograms of vehicle-treated and Irbesartan-treated samples, new peaks corresponding to potential metabolites can be identified. The mass spectrometer provides the initial, crucial piece of evidence: the mass-to-charge ratio (m/z) of these new entities. For this compound, a mass shift corresponding to the loss of a methyl group (CH2; -14 Da) from the parent Irbesartan molecule would be the key indicator.

In-Vivo Confirmation: Bridging the Gap to Clinical Relevance

Following the putative identification of metabolites in-vitro, the investigation progresses to in-vivo models, typically in preclinical species (e.g., rats, dogs) and ultimately in human subjects. The analysis of plasma, urine, and fecal samples from these studies provides a more accurate representation of the metabolic profile in a whole organism, including the relative abundance and pharmacokinetic profiles of the metabolites.

Definitive Identification: The Convergence of Chromatography and Spectroscopy

The putative identification of this compound based on its mass shift is only the beginning. Unambiguous structural elucidation requires a multi-modal analytical approach, combining high-resolution separation with definitive spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC): The Separation Science

The complexity of biological matrices necessitates a robust and high-resolution separation technique to isolate the metabolite of interest from endogenous components and the parent drug. Reversed-phase HPLC is the method of choice for this application.

Table 1: Representative HPLC Method Parameters for the Separation of Irbesartan and this compound

| Parameter | Value | Rationale |

| Column | C18 (e.g., Zorbax, XBridge), 2.1 x 100 mm, 1.8 µm | C18 stationary phases provide excellent retention and selectivity for moderately nonpolar compounds like Irbesartan and its metabolites. The smaller particle size (1.8 µm) enhances resolution and peak efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and promotes ionization for mass spectrometry detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to effectively separate the parent drug from its more polar metabolite (this compound) and to elute both with good peak shapes. |

| Flow Rate | 0.3 mL/min | A flow rate compatible with standard electrospray ionization (ESI) sources for mass spectrometry. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It can also enhance selectivity. |

| Injection Volume | 5 µL | A small injection volume minimizes band broadening and prevents column overload. |

Experimental Protocol: HPLC Separation

-

Sample Preparation: Precipitate proteins from plasma samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Initiate the gradient program to separate the analytes.

-

Detection: Monitor the column effluent using a UV detector (e.g., at 225 nm) and a mass spectrometer.

Mass Spectrometry (MS): Unveiling the Molecular Formula

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides the accurate mass measurement necessary to propose a molecular formula for the metabolite.

-

Full Scan MS: In this mode, the instrument scans a wide m/z range to detect all ionizable species. The high-resolution capability allows for the determination of the exact mass of the metabolite, which can be used to calculate its elemental composition.

-

Tandem MS (MS/MS): This technique involves selecting the ion corresponding to the metabolite (the precursor ion), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.

Caption: Conceptual workflow of tandem mass spectrometry for metabolite identification.

By comparing the MS/MS fragmentation pattern of the metabolite with that of the parent drug, Irbesartan, the site of metabolism can often be inferred. For this compound, the fragmentation would be expected to be very similar to Irbesartan, with a mass shift in the fragments containing the modified portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While LC-MS/MS provides strong evidence for the identity of a metabolite, NMR spectroscopy is the definitive technique for unambiguous structure elucidation. The primary challenge with NMR is its lower sensitivity compared to MS, often requiring the isolation of the metabolite in larger quantities (micrograms to milligrams).

Table 2: Key NMR Experiments for the Structural Elucidation of this compound

| Experiment | Information Provided |

| 1H NMR | Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. |

| 13C NMR | Shows the number of different types of carbon atoms in the molecule. |

| COSY | (Correlation Spectroscopy) Reveals proton-proton (H-H) couplings, identifying adjacent protons in the molecular structure. |

| HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms (C-H). |

| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds, revealing long-range connectivity. |

The key to identifying this compound using NMR is to compare its spectra with those of the parent Irbesartan. The most significant difference would be the absence of the proton and carbon signals corresponding to the methyl group that has been removed. The chemical shifts of the neighboring protons and carbons would also be altered, providing further confirmation of the site of metabolism.

Experimental Protocol: NMR Analysis

-

Isolation: Isolate the metabolite of interest using preparative HPLC.

-

Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra.

-

Spectral Interpretation: Compare the spectra of the metabolite with those of an authentic standard of Irbesartan to identify the structural modifications.

Synthesis and Final Confirmation: The Unambiguous Proof

The final and most conclusive step in the identification process is the chemical synthesis of the proposed metabolite structure. The synthesized standard can then be co-injected with the biological sample. If the synthesized standard and the metabolite have identical retention times in HPLC and identical MS/MS fragmentation patterns, the structure is considered confirmed.

Demystifying Demethyl Irbesartan: A Technical Guide to a Putative Metabolite and Its Potential Pharmacological Significance

Preamble: Charting Unexplored Territory in Angiotensin II Receptor Blockade

In the landscape of cardiovascular therapeutics, Irbesartan stands as a well-characterized, potent, and long-acting antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Its efficacy in the management of hypertension and diabetic nephropathy is firmly established.[2][3] However, the journey of a drug within the human body is a complex narrative of metabolism and transformation. While the primary metabolic pathways of Irbesartan have been elucidated, leading to metabolites generally considered to be pharmacologically insignificant, the specific entity known as Demethyl Irbesartan presents a compelling case for closer scientific scrutiny.[4][5]

This technical guide ventures into this lesser-explored area. It is structured not as a rigid report of established facts—as few exist for this specific compound—but as a logical exploration for the research community. We will first define this compound based on available chemical data, then delve into the known metabolic fate of its parent compound, Irbesartan. The core of this document will be a reasoned, theoretical exploration of the potential pharmacological effects of this compound, grounded in structure-activity relationship (SAR) principles. Finally, we will propose a comprehensive experimental framework for its definitive pharmacological characterization. This guide is intended to serve as a foundational resource for researchers poised to investigate the nuanced contributions of drug metabolites to overall therapeutic outcomes.

Defining the Subject: The Chemical Identity of this compound

This compound, as its name suggests, is a structural analog of Irbesartan. The key distinction lies in the alkyl side chain attached to the diazaspiro[4.4]non-1-en-4-one core. While Irbesartan possesses a butyl group, this compound features a propyl group, effectively lacking the terminal methyl group of the parent compound.[6]

| Feature | This compound | Irbesartan |

| Molecular Formula | C₂₄H₂₆N₆O | C₂₅H₂₈N₆O |

| Molecular Weight | 414.5 g/mol | 428.5 g/mol |

| Alkyl Chain | Propyl | Butyl |

| CAS Number | 158778-58-6 | 138402-11-6 |

| Core Structure | 2-propyl-3-[[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | 2-butyl-3-[[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

This seemingly subtle structural modification can have profound implications for the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.[6]

The Metabolic Context: Irbesartan's Transformation

Irbesartan is metabolized in humans primarily through two pathways: glucuronide conjugation and oxidation.[4][5] The oxidative metabolism is predominantly mediated by the cytochrome P450 isoenzyme CYP2C9.[1][7][8] This process gives rise to several oxidative metabolites, which have been collectively described as not contributing significantly to the overall pharmacological effect of Irbesartan.[4][5][9]

A study by Huq (2007) detailed at least seven urinary metabolites of Irbesartan, designated M1 through M7.[1] These arise from hydroxylation of the butyl side chain and the spirocyclopentane ring, followed by further oxidation.[1]

Caption: Major metabolic pathways of Irbesartan.

While "this compound" is not explicitly named as one of these metabolites in the available literature, its structure is consistent with a product of ω-1 hydroxylation of the butyl chain followed by oxidation and subsequent loss of a carbon atom, or potentially arising from an impurity in the initial drug substance. The critical takeaway from existing research is that these oxidative products are generally considered to have minimal pharmacological activity.[4]

Potential Pharmacological Effects: A Theoretical Exploration

In the absence of direct experimental data for this compound, we must turn to structure-activity relationship (SAR) principles to hypothesize its potential pharmacological profile.

Affinity for the AT1 Receptor

The interaction of sartans with the AT1 receptor is a well-studied phenomenon. Irbesartan itself exhibits a very high affinity for the AT1 receptor, which is a key determinant of its potency.[10][11] The butyl side chain of Irbesartan is thought to contribute to a favorable hydrophobic interaction within a pocket of the receptor.[11]

Hypothesis: The shorter propyl chain of this compound may lead to a reduced hydrophobic interaction with the AT1 receptor compared to the butyl chain of Irbesartan. This could potentially result in a lower binding affinity. However, the overall high-affinity binding of Irbesartan is also dependent on other key structural features, such as the biphenyl-tetrazole moiety.[6] Therefore, while a decrease in affinity is plausible, this compound may still retain significant, albeit potentially reduced, AT1 receptor antagonist activity.

"Off-Target" Effects and Pleiotropic Actions

Recent research has begun to uncover that the therapeutic benefits of some angiotensin II receptor blockers (ARBs) may extend beyond simple AT1 receptor blockade. These are often referred to as pleiotropic effects. For instance, Irbesartan has been noted to have beneficial effects on oxidative stress, inflammation, and lipid metabolism.[12]

Hypothesis: It is conceivable that this compound could possess a different profile of "off-target" effects. The structural modification, while minor, could alter its interaction with other receptors, enzymes, or signaling pathways. For example, any potential interaction with peroxisome proliferator-activated receptors (PPARs), which has been suggested for some ARBs, could be modulated by the change in the alkyl side chain length. A comprehensive screening against a panel of relevant biological targets would be necessary to explore this possibility.

A Proposed Experimental Framework for Pharmacological Characterization

To move from theoretical postulation to empirical evidence, a structured experimental workflow is required. The following outlines a logical progression of studies to definitively characterize the pharmacological effects of this compound.

Caption: Proposed experimental workflow for this compound.

Step-by-Step Methodologies